molecular formula C20H22N2O B2540775 N-[2-(7-ethyl-2-phenyl-1H-indol-3-yl)ethyl]acetamide CAS No. 881040-88-6

N-[2-(7-ethyl-2-phenyl-1H-indol-3-yl)ethyl]acetamide

Cat. No.: B2540775
CAS No.: 881040-88-6
M. Wt: 306.409
InChI Key: OQPKKIVOKWKTLC-UHFFFAOYSA-N
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Description

N-[2-(7-ethyl-2-phenyl-1H-indol-3-yl)ethyl]acetamide is a synthetic compound belonging to the indole derivative family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features an indole core, which is a common structural motif in many natural products and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[2-(7-ethyl-2-phenyl-1H-indol-3-yl)ethyl]acetamide typically involves the acylation of an indole derivative. One common method is the reaction of 7-ethyl-2-phenyl-1H-indole with ethyl bromoacetate in the presence of a base, followed by hydrolysis and subsequent acylation with acetic anhydride . The reaction conditions often require controlled temperatures and the use of solvents such as dimethylformamide (DMF) or dichloromethane (DCM).

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions: N

Biological Activity

N-[2-(7-ethyl-2-phenyl-1H-indol-3-yl)ethyl]acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly its antiviral, anticancer, and antimicrobial properties. This article reviews the current understanding of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by an indole structure, which is known for its pharmacological versatility. The indole moiety contributes to the compound's ability to interact with various biological targets, making it a candidate for further therapeutic exploration.

Target of Action:
this compound primarily targets the RNA-dependent RNA polymerase (RdRp) of viruses. This enzyme is crucial for viral replication, and by inhibiting its activity, the compound effectively reduces viral proliferation.

Mode of Action:
The compound inhibits RdRp, preventing the replication of viral genomes. This inhibition leads to a significant decrease in viral RNA synthesis, which is critical in controlling viral infections such as SARS-CoV-2 and Influenza A virus.

Biochemical Pathways:
The inhibition of RdRp disrupts the viral replication process, leading to reduced viral load in infected cells. This mechanism has been validated through various experimental assays that demonstrate decreased RdRp activity in the presence of the compound.

Antiviral Activity

This compound has shown promising antiviral properties. In vitro studies indicate that it effectively inhibits the replication of several viruses by targeting their RdRp. This has implications for treating viral infections, including respiratory viruses.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer effects against various human cancer cell lines. For instance, studies have demonstrated its cytotoxic effects on colon and lung cancer cells. The compound's mechanism involves inducing apoptosis and cell cycle arrest in cancer cells .

Table 1: Anticancer Activity Against Human Cell Lines

Cell LineIC50 (μM)Mechanism of Action
HeLa0.52Induction of apoptosis
MCF-70.34G2/M phase arrest
HT-290.86Inhibition of tubulin polymerization

Antimicrobial Activity

In addition to its antiviral and anticancer properties, this compound also exhibits antimicrobial activity. It has been investigated for its efficacy against various bacterial strains and fungi, contributing to its potential as a broad-spectrum therapeutic agent .

Case Studies

Several studies have explored the biological activity of this compound:

  • Antiviral Efficacy : A study demonstrated that the compound significantly reduced viral titers in cell cultures infected with SARS-CoV-2, highlighting its potential as a therapeutic option during viral outbreaks.
  • Cytotoxicity Assessment : In a comparative study involving multiple indole derivatives, this compound showed superior cytotoxicity against MCF7 and HeLa cell lines compared to other tested compounds, suggesting a strong potential for cancer treatment .
  • Mechanistic Insights : Research utilizing flow cytometry revealed that treatment with this compound leads to increased rates of apoptosis in cancer cells through mitochondrial pathway activation .

Scientific Research Applications

Medicinal Chemistry

Antiviral Properties
N-[2-(7-ethyl-2-phenyl-1H-indol-3-yl)ethyl]acetamide has been investigated for its antiviral properties, particularly against RNA viruses. Studies have demonstrated its ability to inhibit the activity of RNA-dependent RNA polymerase (RdRp), a crucial enzyme for viral replication. For instance, it has shown promising results in inhibiting the replication of SARS-CoV-2 and other respiratory viruses such as Respiratory Syncytial Virus (RSV) and Influenza A virus. In vitro assays revealed an effective half-maximal effective concentration (EC50) of approximately 0.21 µM with low cytotoxicity, indicating its potential as a therapeutic agent for viral infections.

Anticancer Activity
The compound has also been evaluated for its anticancer properties. Research indicates that it exhibits significant antitumor activity against various cancer cell lines, including those associated with solid tumors like colorectal and lung cancers. The National Cancer Institute's Developmental Therapeutics Program has tested this compound, revealing a mean growth inhibition rate that suggests its efficacy as a novel anticancer agent . The structure of this compound allows it to interact with specific biological targets involved in cancer progression, making it a candidate for further development in cancer therapy.

Biological Research

Mechanism of Action
The mechanism by which this compound exerts its biological effects involves the inhibition of critical enzymes involved in viral replication and tumor growth. By targeting RdRp, the compound disrupts the viral life cycle, leading to reduced viral load and improved outcomes in infected models. In cancer cells, it may induce apoptosis or inhibit cell proliferation through various signaling pathways .

Potential as a Bioactive Compound
This compound is being explored as a bioactive molecule with potential applications beyond antiviral and anticancer activities. Its unique chemical structure allows for modifications that could enhance its biological activity or reduce side effects, making it a versatile candidate for drug development.

Material Science Applications

In addition to its biological applications, this compound can serve as a building block for synthesizing more complex materials. Its indole core can be utilized in the development of new polymers or nanomaterials with specific properties tailored for various industrial applications.

Data Table: Summary of Biological Activities

Activity Target EC50 (µM) Cytotoxicity CC50 (µM)
Antiviral (SARS-CoV-2)RNA-dependent RNA polymerase0.21>100
AnticancerVarious cancer cell linesNot specifiedNot specified

Properties

IUPAC Name

N-[2-(7-ethyl-2-phenyl-1H-indol-3-yl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O/c1-3-15-10-7-11-17-18(12-13-21-14(2)23)20(22-19(15)17)16-8-5-4-6-9-16/h4-11,22H,3,12-13H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQPKKIVOKWKTLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C2C(=CC=C1)C(=C(N2)C3=CC=CC=C3)CCNC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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